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Compound of Interest

Compound Name: Azepane-2-carboxylic acid

Cat. No.: B1266878

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the development of non-
natural amino acids to modulate the structure and function of peptides is of paramount
importance. Among these, proline homologs have garnered significant attention due to their
ability to introduce conformational constraints and unique structural motifs into peptide
backbones. Azepane-2-carboxylic acid, a seven-membered ring analog of proline, has
emerged as a valuable building block in the design of peptidomimetics with enhanced
biological activity and stability. This technical guide provides a comprehensive overview of
azepane-2-carboxylic acid as a proline homolog, detailing its synthesis, incorporation into
peptides, and its impact on peptide structure and function, with a focus on applications in drug
development.

Physicochemical Properties of Azepane-2-
carboxylic Acid

Azepane-2-carboxylic acid possesses distinct physicochemical properties that influence its
behavior as a proline surrogate. The expanded seven-membered ring, compared to proline's
five-membered ring, imparts greater flexibility and a different conformational landscape.
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Property Value Reference
Molecular Formula C7H13NO:2 [1]
Molecular Weight 143.18 g/mol [1]

XLogP3 -2 [1]

Polar Surface Area 49.3 Az [1]

Melting Point 208-209 °C

Boiling Point 280.9 °C at 760 mmHg

Synthesis of Azepane-2-carboxylic Acid

The enantioselective synthesis of azepane-2-carboxylic acid is a critical step in its application
as a chiral building block. Several synthetic strategies have been developed, with a notable
approach involving the reductive amination of a glutamic acid-derived aldehyde.

Experimental Protocol: Synthesis of Enantiopure 7-
Substituted Azepane-2-carboxylic Acids

This protocol describes a general approach for the synthesis of 7-substituted azepane-2-
carboxylic acids, which can be adapted for the synthesis of the parent compound. The
synthesis commences from (S)-tribenzyl glutamic acid y-aldehyde.[2]

Materials:

o (S)-tribenzyl glutamic acid y-aldehyde
e [3-keto phosphonates

o Palladium on carbon (Pd/C) catalyst

e Hydrogen gas (H2)

e Solvents (e.g., methanol, ethyl acetate)

» Standard laboratory glassware and purification equipment
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Procedure:

e Horner-Wadsworth-Emmons Reaction: The (S)-tribenzyl glutamic acid y-aldehyde is reacted
with a suitable (-keto phosphonate to generate the corresponding Horner-Wadsworth-
Emmons product.

e Reductive Cyclization: The product from the previous step undergoes a one-pot, four-step
transformation in the presence of hydrogen gas and a palladium catalyst. This sequence
involves:

o Hydrogenation of the double bond.

o Hydrogenolysis of the three benzyl protecting groups.

o Intramolecular imine formation.

o Reductive amination to yield the 7-substituted azepane-2-carboxylic acid.[2]

« Purification: The final product is purified using standard techniques such as column
chromatography or recrystallization to obtain the enantiopure azepane-2-carboxylic acid

derivative.

Click to download full resolution via product page

Incorporation of Azepane-2-carboxylic Acid into
Peptides

The integration of azepane-2-carboxylic acid into peptide chains is primarily achieved through
solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This involves the use of N-
terminally Fmoc-protected azepane-2-carboxylic acid.

Experimental Protocol: Solid-Phase Peptide Synthesis
(SPPS)
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The following is a generalized protocol for the manual incorporation of an Fmoc-protected
amino acid, which is applicable to Fmoc-Azepane-2-carboxylic acid, into a growing peptide
chain on a solid support.[3][4]

Materials:

Fmoc-protected amino acids (including Fmoc-Azepane-2-carboxylic acid)
e Rink Amide resin (or other suitable resin)

e N,N-Dimethylformamide (DMF)

 Piperidine solution (20% in DMF)

e Coupling reagents (e.g., HATU, HBTU)

e N,N-Diisopropylethylamine (DIEA)

e Dichloromethane (DCM)

o Cleavage cocktail (e.g., TFA/TIS/H20)

e SPPS reaction vessel

Procedure:

o Resin Swelling: The resin is swelled in DMF for at least one hour in the SPPS reaction
vessel.

e Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed
by treating with 20% piperidine in DMF for 20 minutes. The resin is then thoroughly washed
with DMF.

e Amino Acid Coupling:

o The Fmoc-Azepane-2-carboxylic acid (or other Fmoc-amino acid) is pre-activated by
dissolving it in DMF with a coupling reagent (e.g., HATU) and a base (e.g., DIEA).
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o This activated amino acid solution is added to the resin, and the mixture is agitated for 1-2
hours to facilitate peptide bond formation.

o The completion of the coupling reaction can be monitored using a qualitative test such as
the Kaiser test.

e Washing: The resin is washed extensively with DMF and DCM to remove excess reagents
and byproducts.

o Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the desired
peptide sequence.

» Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the
resin and the side-chain protecting groups are removed by treatment with a cleavage
cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H20) for 2-3 hours.

 Purification: The crude peptide is precipitated in cold diethyl ether, collected by
centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-
HPLC).
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Impact on Peptide Conformation and Biological
Activity

The incorporation of azepane-2-carboxylic acid into peptides significantly influences their
conformational properties and, consequently, their biological activities. The larger ring size of
azepane compared to proline introduces a different set of dihedral angle constraints, which can
be exploited to induce specific secondary structures, such as turns and helices.

Quantitative Data on Biological Activity

The following tables summarize quantitative data on the biological activity of peptides and
peptidomimetics containing azepane-2-carboxylic acid derivatives or related constrained
proline analogs.
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Table 1: Inhibitory Activity of an Azepane-Containing RGD Peptidomimetic[2]

Compound Target Integrin ICs0 (M)

Cyclic RGD pentapeptide
analog with 7-substituted ovp3 1.8

azepane-2-carboxylic acid

Cyclic RGD pentapeptide
analog with 7-substituted avps 2.9

azepane-2-carboxylic acid

Table 2: Inhibitory Activity of Peptidomimetics Targeting the STAT3 SH2 Domain[5]

Compound Target ICs0 (NM)

Lead Phosphopeptide STAT3 SH2 Domain 290

pCinn-Haic-GIn-NHBnN
(contains an azepino-indole- STAT3 SH2 Domain 162

carboxylic acid)

Role in Modulating Signaling Pathways

Proline-rich motifs are crucial for mediating protein-protein interactions in a multitude of
signaling pathways. By replacing proline with azepane-2-carboxylic acid, it is possible to
modulate these interactions, leading to either agonistic or antagonistic effects.

Integrin-Mediated Signaling

The Arg-Gly-Asp (RGD) sequence is a key recognition motif for integrins, a family of cell
surface receptors that play a pivotal role in cell adhesion, migration, and signaling. Cyclic RGD
peptidomimetics containing constrained amino acids, such as derivatives of azepane-2-
carboxylic acid, have been developed as potent and selective integrin antagonists. By
blocking the interaction of integrins with their natural ligands, these peptidomimetics can
interfere with downstream signaling pathways, such as the focal adhesion kinase (FAK) and
mitogen-activated protein kinase (MAPK) pathways, which are often dysregulated in cancer.
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SH3 Domain-Mediated Signaling

Src Homology 3 (SH3) domains are protein interaction modules that recognize and bind to
proline-rich sequences, typically containing a PxxP motif. These interactions are fundamental in
the assembly of signaling complexes in pathways regulating cell growth, differentiation, and
cytoskeletal organization. The introduction of azepane-2-carboxylic acid in place of proline in
these recognition motifs can alter the binding affinity and specificity for SH3 domains. This
modification can disrupt the formation of signaling complexes, thereby inhibiting downstream
signal transduction. For example, in the context of STAT3 signaling, a conformationally
constrained peptidomimetic containing an azepino-indole-carboxylic acid has been shown to
inhibit the STAT3 SH2 domain, preventing its dimerization and subsequent transcriptional
activity.[5]
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Conclusion

Azepane-2-carboxylic acid stands out as a versatile and powerful tool in the arsenal of
medicinal chemists and peptide scientists. Its unique seven-membered ring structure offers a
distinct conformational profile compared to proline, enabling the design of peptidomimetics with
tailored structural and functional properties. The ability to synthesize enantiopure azepane-2-
carboxylic acid and incorporate it into peptides using standard solid-phase techniques has
opened up new avenues for exploring its potential in drug discovery. As demonstrated by its
application in targeting integrins and SH2 domains, this proline homolog holds significant
promise for the development of novel therapeutics with enhanced potency, selectivity, and
stability. Further exploration of its impact on a wider range of biological targets and signaling
pathways will undoubtedly continue to fuel innovation in the field of peptidomimetic drug
design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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